
Methyl 1-(aminosulfonyl)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-sulfamoylcyclopropane-1-carboxylate is an organic compound with the molecular formula C5H9NO4S This compound features a cyclopropane ring substituted with a sulfamoyl group and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-sulfamoylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by the introduction of the sulfamoyl and carboxylate groups. One common method involves the reaction of cyclopropane derivatives with sulfamoyl chloride and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of methyl 1-sulfamoylcyclopropane-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 1-sulfamoylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 1-sulfamoylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 1-sulfamoylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to target sites.
類似化合物との比較
Similar Compounds
1-Aminocyclopropane-1-carboxylate: A precursor for ethylene synthesis in plants.
Sulfonimidates: Organosulfur compounds with similar structural features.
Uniqueness
Methyl 1-sulfamoylcyclopropane-1-carboxylate is unique due to the combination of its cyclopropane ring and sulfamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C5H9NO4S |
|---|---|
分子量 |
179.20 g/mol |
IUPAC名 |
methyl 1-sulfamoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H9NO4S/c1-10-4(7)5(2-3-5)11(6,8)9/h2-3H2,1H3,(H2,6,8,9) |
InChIキー |
ULVIROVWMYVZRP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



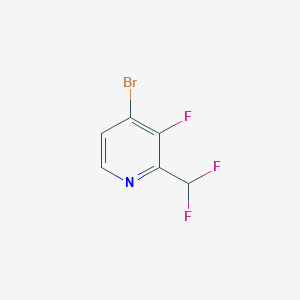

![tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate](/img/structure/B13566785.png)
![4-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566787.png)
![3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13566791.png)
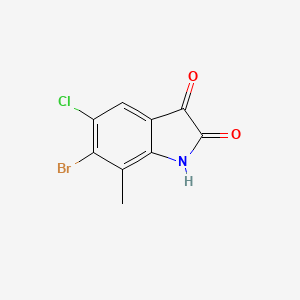


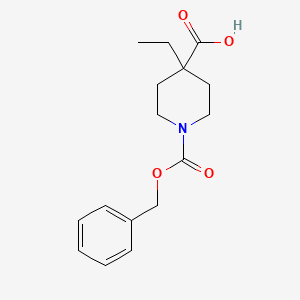
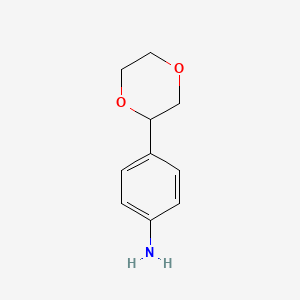
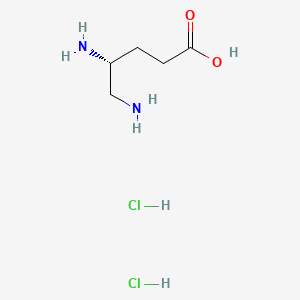
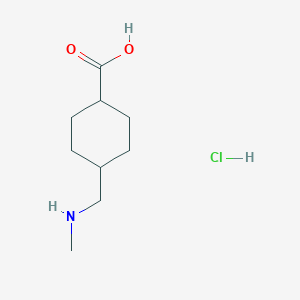
![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid](/img/structure/B13566846.png)
